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molecular formula C14H11BrO2 B055558 2-(Benzyloxy)-5-bromobenzaldehyde CAS No. 121124-94-5

2-(Benzyloxy)-5-bromobenzaldehyde

Cat. No. B055558
M. Wt: 291.14 g/mol
InChI Key: LXYOEDGDQBDZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06927228B2

Procedure details

In a manner similar to that of Example 75(a), by reacting g (150 mmol) of 5-bromo-2-hydroxy-benzaldehyde and 17.8 ml (150 mmol) of benzyl bromide in 300 ml of acetone, and after purification by chromatography on a column of silica eluted with a heptane/ethyl acetate mixture (8/2), 22.8 g (52%) of the expected product are obtained in the form of a yellow solid.
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(C)=O>[CH2:11]([O:10][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=1[CH:7]=[O:8])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
150 mmol
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purification by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with a heptane/ethyl acetate mixture (8/2), 22.8 g (52%) of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a yellow solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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